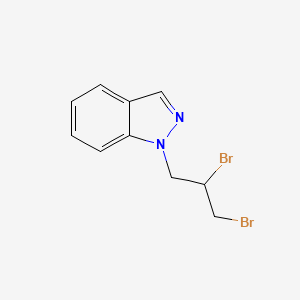
1-(2,3-Dibromopropyl)-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dibromopropyl)-1H-indazole is a synthetic organic compound that belongs to the class of indazoles. Indazoles are heterocyclic aromatic compounds containing a fused benzene and pyrazole ring. The presence of two bromine atoms on the propyl chain attached to the indazole ring makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dibromopropyl)-1H-indazole typically involves the bromination of a propyl-substituted indazole. One common method includes the reaction of 1H-indazole with 2,3-dibromopropanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which is then brominated to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated solid-phase extraction and gas chromatography-mass spectrometry can help in the purification and analysis of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,3-Dibromopropyl)-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or thiourea in polar solvents.
Major Products Formed:
Oxidation: Formation of indazole oxides.
Reduction: Formation of propyl-substituted indazole.
Substitution: Formation of azido or thiol-substituted indazole derivatives.
Applications De Recherche Scientifique
1-(2,3-Dibromopropyl)-1H-indazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of flame retardants and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-(2,3-Dibromopropyl)-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
1,3,5-Tris-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-trione: Another brominated compound used as a flame retardant.
Tris(2,3-dibromopropyl) phosphate: An organophosphorus flame retardant with similar brominated propyl groups.
Uniqueness: 1-(2,3-Dibromopropyl)-1H-indazole is unique due to its indazole core structure, which imparts distinct chemical and biological properties. Unlike other brominated compounds, it offers a combination of aromaticity and bromine reactivity, making it versatile for various applications.
Propriétés
Numéro CAS |
110108-50-4 |
|---|---|
Formule moléculaire |
C10H10Br2N2 |
Poids moléculaire |
318.01 g/mol |
Nom IUPAC |
1-(2,3-dibromopropyl)indazole |
InChI |
InChI=1S/C10H10Br2N2/c11-5-9(12)7-14-10-4-2-1-3-8(10)6-13-14/h1-4,6,9H,5,7H2 |
Clé InChI |
IBHRGTISWUEUOJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=NN2CC(CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Pyridine, 2-[1,1-dimethyl-2-(methylthio)ethyl]-](/img/structure/B14327554.png)
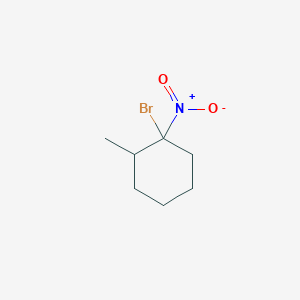

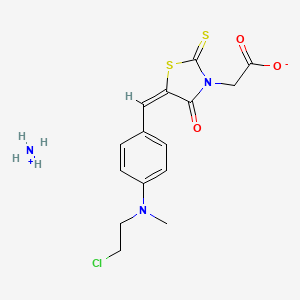
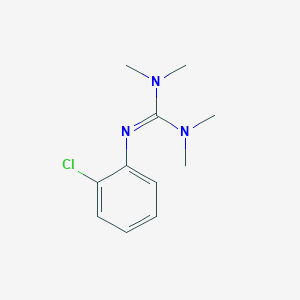
![2,2'-Bipyridine, 6,6'-bis[[(6'-methyl[2,2'-bipyridin]-6-yl)methoxy]methyl]-](/img/structure/B14327583.png)
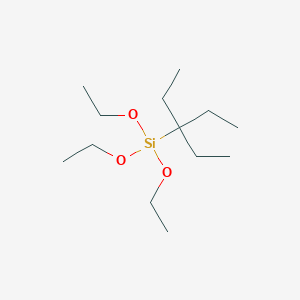
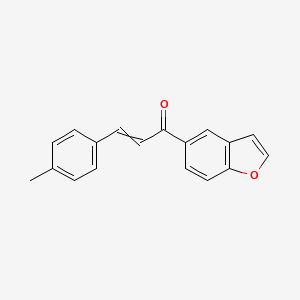
![12-[(Oxan-2-yl)oxy]dodecanal](/img/structure/B14327601.png)
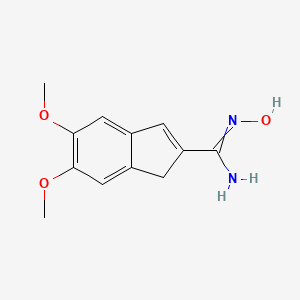
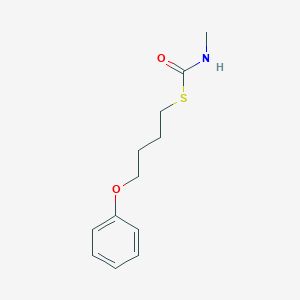
![4-Ethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14327618.png)
